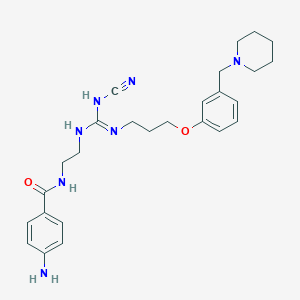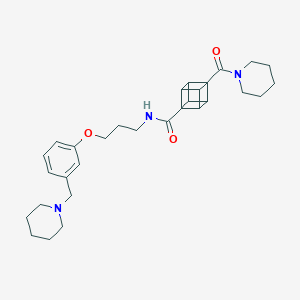
Ppppoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppppoc (pseudopodophyllin-13-acetate-20-homovanillate) is a natural product that has been used in traditional medicine for various ailments. It is a derivative of podophyllotoxin, a compound found in the roots of Podophyllum species. Ppppoc has gained attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Ppppoc is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ppppoc has also been shown to induce apoptosis (programmed cell death) in cancer cells. Its antiviral activity is thought to be due to its ability to disrupt the viral envelope and inhibit viral replication. The anti-inflammatory effects of Ppppoc may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Ppppoc has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. Additionally, Ppppoc has been found to reduce the production of reactive oxygen species, which are known to contribute to cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ppppoc in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, Ppppoc has been found to have low toxicity in vitro and in vivo. However, one limitation of using Ppppoc is its low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on Ppppoc. One area of interest is its potential as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its pharmacokinetics and pharmacodynamics. Another area of interest is its potential as an antiviral agent, particularly for the treatment of herpes simplex virus infections. Additionally, studies are needed to investigate its anti-inflammatory effects and its potential for the treatment of inflammatory diseases.
Synthesemethoden
Ppppoc can be synthesized from podophyllotoxin through a series of chemical reactions. The process involves the conversion of podophyllotoxin to 4'-demethylpodophyllotoxin, followed by the acetylation of the hydroxyl group at position 13 and the esterification of the carboxyl group at position 20 with homovanillic acid. The final product is Ppppoc, which has a molecular weight of 634.64 g/mol.
Wissenschaftliche Forschungsanwendungen
Ppppoc has been studied for its potential anticancer, antiviral, and anti-inflammatory properties. In vitro studies have shown that Ppppoc can inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, Ppppoc has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
152191-51-0 |
|---|---|
Produktname |
Ppppoc |
Molekularformel |
C30H39N3O3 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
4-(piperidine-1-carbonyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]cubane-1-carboxamide |
InChI |
InChI=1S/C30H39N3O3/c34-27(31-11-8-16-36-20-10-7-9-19(17-20)18-32-12-3-1-4-13-32)29-21-24-22(29)26-23(29)25(21)30(24,26)28(35)33-14-5-2-6-15-33/h7,9-10,17,21-26H,1-6,8,11-16,18H2,(H,31,34) |
InChI-Schlüssel |
RKQDSIZGDGSXFG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8 |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8 |
Synonyme |
N-(3-(3-piperidinomethylphenoxy)propyl)-4-piperidinocarbonylpentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octane carboxamide PPPPOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
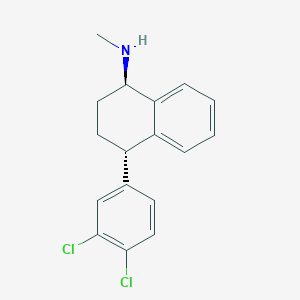
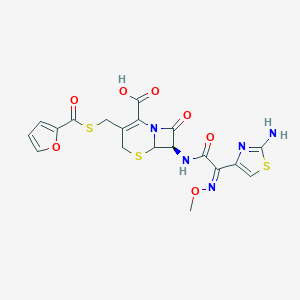
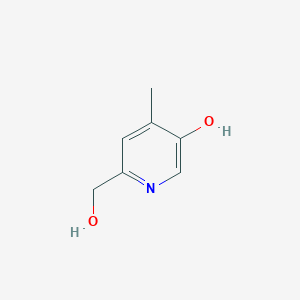
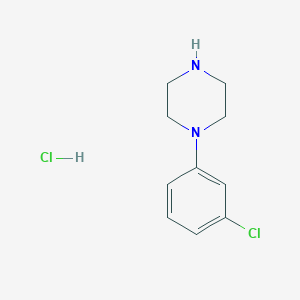
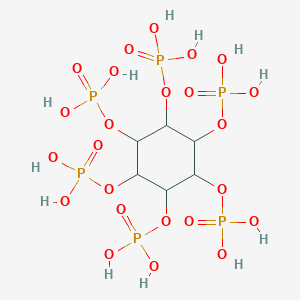
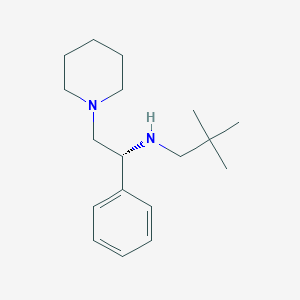
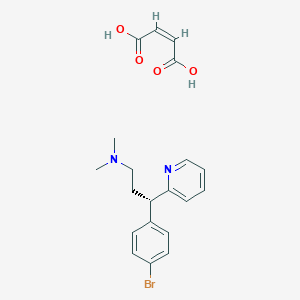
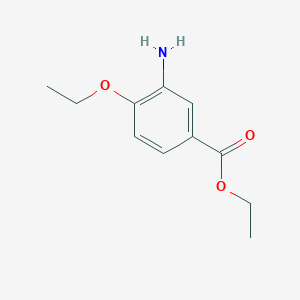
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
